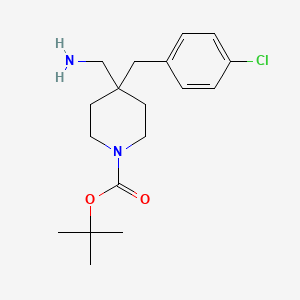

tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via nucleophilic substitution reactions.

Aminomethylation: The aminomethyl group is added through reductive amination or other suitable methods.

Carboxylation: The tert-butyl ester group is introduced using esterification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Análisis De Reacciones Químicas

Types of Reactions

Tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing drugs targeting central nervous system disorders, including neurodegenerative diseases like Alzheimer’s disease. Studies have shown that derivatives of this compound exhibit potential neuroprotective effects and can modulate biological pathways involved in neuroinflammation .

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling. Preliminary studies have highlighted its potential as a therapeutic agent , particularly in the modulation of G protein-coupled receptors (GPCRs), which are critical in many physiological processes .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the production of fine chemicals and materials science. Its ability to undergo various chemical transformations allows it to be utilized as a precursor for synthesizing complex organic molecules used in diverse industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the compound’s structure-activity relationship.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Compounds like piperidine-4-carboxylate and piperidine-4-amine share structural similarities.

Benzyl Derivatives: Compounds such as benzylamine and benzyl chloride are related due to the presence of the benzyl group.

Uniqueness

Tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its tert-butyl ester group provides stability, while the aminomethyl and chlorobenzyl groups contribute to its reactivity and potential biological activity.

Actividad Biológica

tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate, also known by its CAS number 956460-41-6, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant studies that highlight its therapeutic potential.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C17H25ClN2O

- Molecular Weight : 324.8 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CN)CC1C1=CC=C(C=C1)Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Notably, it has been studied for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a critical role in glucose metabolism and insulin secretion.

DPP-4 Inhibition

DPP-4 inhibitors are known to enhance the levels of incretin hormones, which facilitate insulin secretion in response to meals. This mechanism is particularly beneficial in the management of type 2 diabetes mellitus (T2DM). The compound's structure suggests that it may effectively bind to the DPP-4 enzyme, thereby inhibiting its activity and prolonging the action of incretin hormones like GLP-1 (glucagon-like peptide-1) .

Antidiabetic Potential

Research indicates that compounds similar to tert-butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine derivatives have shown significant antidiabetic effects. In vitro studies have demonstrated their ability to reduce blood glucose levels by enhancing insulin secretion and decreasing glucagon levels .

Anticancer Properties

Emerging studies suggest that piperidine derivatives exhibit anticancer properties. For instance, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential application in cancer therapy . The structure of tert-butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine may contribute to these effects through mechanisms involving apoptosis induction and inhibition of tumor growth.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate DPP-4 inhibition | The compound exhibited significant inhibition of DPP-4 activity, leading to increased GLP-1 levels in vitro. |

| Study 2 | Assess anticancer activity | Demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, with better efficacy than standard chemotherapy agents like bleomycin. |

| Study 3 | Investigate metabolic effects | Showed potential in regulating glucose homeostasis in diabetic animal models, supporting its use as an antidiabetic agent. |

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-[(4-chlorophenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-13,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUBUVWRCQLHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.